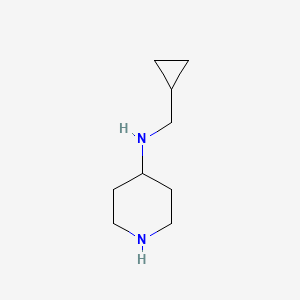

N-(Cyclopropylmethyl)piperidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFWRQJTYQNSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of N-(Cyclopropylmethyl)piperidin-4-amine: A Technical Whitepaper

Executive Summary

N-(Cyclopropylmethyl)piperidin-4-amine (CAS 1182895-15-3) is a highly versatile secondary amine building block frequently utilized in medicinal chemistry and drug discovery, particularly in the development of GPCR ligands and kinase inhibitors. This whitepaper outlines a robust, two-step synthetic pathway optimized for high yield, chemoselectivity, and scalability. The protocol leverages a direct reductive amination followed by an orthogonal acidic deprotection, ensuring high-purity isolation of the target freebase.

Retrosynthetic Rationale and Strategy

The target molecule features a piperidine core with a secondary amine at the C4 position, substituted with a cyclopropylmethyl group. Retrosynthetic disconnection of the C-N bond at the C4 position leads to two highly accessible, commercially available precursors: 1-Boc-4-piperidone and cyclopropylmethanamine .

The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate strategic choice. It provides orthogonal protection, ensuring that the reductive amination exclusively occurs at the C4 ketone without competitive polymerization or side reactions involving the piperidine nitrogen.

Workflow for the synthesis of N-(cyclopropylmethyl)piperidin-4-amine.

Step 1: Chemoselective Reductive Amination

The first stage involves the condensation of 1-Boc-4-piperidone with cyclopropylmethanamine, followed by in situ reduction.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium cyanoborohydride (NaBH3CN) due to its superior safety profile (non-toxic byproducts) and exceptional chemoselectivity. As established by, NaBH(OAc)3 acts as a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted ketone. The addition of a stoichiometric amount of acetic acid (AcOH) accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly electrophilic iminium species. This approach is a gold standard in pharmaceutical manufacturing, as reviewed by.

Mechanistic pathway of the reductive amination step.

Step 2: Acidic Deprotection (Boc Cleavage)

The intermediate tert-butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate must be deprotected to yield the final freebase.

Causality & Reagent Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed for the rapid and clean cleavage of the Boc group. The reaction is thermodynamically driven to completion by the evolution of gaseous isobutylene and carbon dioxide. A rigorous basification workup is critical here; the product initially forms as a bis-TFA salt and must be neutralized with aqueous NaOH to extract the target molecule as a freebase. This standard deprotection regimen is thoroughly documented in .

Experimental Protocols

Self-Validating Note: Both steps include specific Thin Layer Chromatography (TLC) and physical workup checkpoints to ensure reaction completion and intermediate purity, acting as a self-validating system before advancing to LC-MS or NMR characterization.

Protocol A: Synthesis of tert-butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate

-

Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 1-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (100 mL).

-

Condensation: Add cyclopropylmethanamine (3.75 g, 52.7 mmol, 1.05 eq) followed by glacial acetic acid (3.0 g, 50.2 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes to allow for complete iminium ion formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol, 1.5 eq) portionwise over 15 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Validation Checkpoint: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain); the ketone starting material spot (Rf ~0.8) should completely disappear, replaced by a lower Rf amine spot.

-

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (100 mL) until gas evolution ceases. Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Synthesis of N-(Cyclopropylmethyl)piperidin-4-amine

-

Preparation: Dissolve the crude intermediate from Protocol A (~12.5 g) in anhydrous DCM (80 mL) and cool to 0 °C.

-

Deprotection: Add trifluoroacetic acid (TFA) (38.5 mL, ~500 mmol, 10.0 eq) dropwise.

-

Propagation: Stir the mixture at room temperature for 2 hours.

-

Validation Checkpoint: Evolution of gas will cease, and TLC will show the complete consumption of the Boc-protected intermediate.

-

-

Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting viscous oil in minimal water (50 mL) and cool to 0 °C.

-

Neutralization: Basify the aqueous solution to pH 12 using 2M NaOH (aq). Crucial step to break the bis-TFA salt. Extract the aqueous phase thoroughly with a mixture of DCM/Isopropanol (4:1) (3 × 100 mL) to ensure the highly polar free diamine is pulled into the organic phase.

-

Isolation: Dry the combined organic extracts over Na2SO4, filter, and concentrate in vacuo to afford the title compound as a free-flowing oil or low-melting solid.

Quantitative Data Summary

| Parameter | Step 1: Reductive Amination | Step 2: Boc Deprotection |

| Starting Material | 1-Boc-4-piperidone | Boc-protected intermediate |

| Key Reagent | NaBH(OAc)3 (1.5 eq) | TFA (10.0 eq) |

| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM) |

| Temperature | 0 °C → 25 °C | 0 °C → 25 °C |

| Reaction Time | 12 hours | 2 hours |

| Typical Yield | 88 - 92% | 90 - 95% |

| Purity (HPLC) | > 95% | > 98% |

Conclusion

The described two-step synthesis of N-(cyclopropylmethyl)piperidin-4-amine provides a scalable, highly efficient route suitable for pharmaceutical development. By utilizing STAB-mediated reductive amination, the protocol avoids the toxicity of cyanoborohydrides while maintaining excellent chemoselectivity. The subsequent TFA-mediated deprotection and rigorous basification ensure the isolation of a high-purity freebase ready for downstream derivatization.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)piperidin-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The N-substituted piperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents.[1][2] The piperidine ring often imparts favorable pharmacokinetic characteristics, such as enhanced aqueous solubility and metabolic stability, while the substituents on the ring nitrogen and the 4-amino group offer vectors for precise interaction with biological targets.[1] The compound of interest, 1-(Cyclopropylmethyl)piperidin-4-amine, embodies this privileged structure. Its physicochemical properties are not merely a set of passive descriptors; they are dynamic determinants of its behavior in biological systems.

A comprehensive understanding of parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility is critical. These properties govern a molecule's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME).[3][4] For instance, the ionization state of the molecule, dictated by its pKa and the pH of the surrounding environment, profoundly affects its ability to permeate cellular membranes and its solubility in physiological fluids.[5][6] Similarly, the balance between lipophilicity and hydrophilicity, quantified by logP, is a key factor in membrane traversal and potential off-target effects.[7][8][9]

This guide provides a technical overview of the core physicochemical properties of 1-(Cyclopropylmethyl)piperidin-4-amine, with a focus on the experimental methodologies used for their determination. The protocols described herein are presented not just as procedural steps, but as self-validating systems, grounded in established scientific principles.

Core Physicochemical Properties of 1-(Cyclopropylmethyl)piperidin-4-amine and Analogs

Direct experimental data for 1-(Cyclopropylmethyl)piperidin-4-amine is not extensively available in the public domain. However, we can infer its properties from closely related analogs and computational predictions. Such predictive approaches are a mainstay in early drug discovery for prioritizing candidates.[7]

| Property | Predicted/Analog Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₈N₂ | Defines the elemental composition. |

| Molecular Weight | 154.26 g/mol [10][11] | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability. |

| pKa (Predicted) | ~10.3[12] | Determines the degree of ionization at physiological pH (7.4). As a basic compound, it will be predominantly protonated in the stomach and blood, impacting solubility and membrane permeability.[5][13] |

| XlogP (Predicted) | ~0.9[14] | Indicates a relatively balanced hydrophilic-lipophilic character. This value suggests good potential for aqueous solubility while retaining sufficient lipophilicity for membrane interaction.[15] |

| Aqueous Solubility | pH-dependent | The protonated form at acidic and physiological pH is expected to have significantly higher aqueous solubility than the free base.[16] |

Note: Predicted values are for the closely related analog, 1-(cyclopropylmethyl)-N-methylpiperidin-4-amine, and serve as a strong proxy for the title compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of amine-containing molecules like 1-(Cyclopropylmethyl)piperidin-4-amine.

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] For a basic compound like 1-(Cyclopropylmethyl)piperidin-4-amine, the pKa refers to the equilibrium for the protonated form (conjugate acid). Its determination is crucial as ionization state affects solubility, permeability, and receptor binding.[3][4]

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(Cyclopropylmethyl)piperidin-4-amine in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Causality Behind Experimental Choices:

-

Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

-

Automated Titrator: Provides precise and consistent addition of titrant, leading to a more accurate determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

LogP is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of lipophilicity.[7] A positive logP indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase.[7]

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Addition: Dissolve a known amount of 1-(Cyclopropylmethyl)piperidin-4-amine in the aqueous phase. It is crucial to use a buffer at a pH where the compound is in its neutral (un-ionized) form to measure logP (as opposed to logD, the distribution coefficient at a specific pH). For this compound, a high pH (e.g., pH 12-13) would be appropriate.

-

Equilibration: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect concentration measurements.

-

pH Control: Ensures that only the neutral form of the molecule is assessed, providing the true partition coefficient. Using a physiological pH of 7.4 would yield the logD, which is more relevant for predicting in vivo behavior but is distinct from logP.[17]

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. Low solubility can be a major hurdle for drug absorption and formulation.[18]

This method determines the equilibrium solubility and is considered the "gold standard".[18]

Protocol:

-

Sample Preparation: Add an excess amount of solid 1-(Cyclopropylmethyl)piperidin-4-amine to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed and maintained at equilibrium.

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Filtration: It is critical to completely remove any solid particles before analysis to avoid overestimation of solubility.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of 1-(Cyclopropylmethyl)piperidin-4-amine, particularly its pKa, logP, and aqueous solubility, are fundamental to its potential as a drug candidate. While experimental data for this specific molecule may be limited, established methodologies and predictive tools provide a robust framework for its characterization. The protocols outlined in this guide represent standard, validated approaches that yield critical data for decision-making in the drug discovery and development pipeline. A thorough understanding and early assessment of these properties are indispensable for optimizing molecular design and increasing the probability of success for new therapeutic agents.

References

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link][3]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link][7]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Retrieved from World Federation of Societies of Anaesthesiologists website: [Link][6]

-

AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Retrieved from [Link][13]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link][4]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11165–11179. [Link][8]

-

Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link][9]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link][15]

-

NextSDS. (n.d.). 1-cyclopropyl-N-methylpiperidin-4-amine — Chemical Substance Information. Retrieved from [Link][19]

-

University of Colorado Boulder. (n.d.). Amine Unknowns. Retrieved from [Link][20]

-

Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link][17]

-

Google Patents. (n.d.). WO2012042185A2 - Solvents for the determination of amines in water. Retrieved from [21]

-

Tzirakis, M. D., & Stamatakis, M. C. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. [Link][22]

-

PubChemLite. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2). Retrieved from [Link][14]

-

Logvinova, K. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link][24]

-

Kuhn, B., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000173. [Link][25]

-

Logvinova, K. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link][26]

-

PubChem. (n.d.). 8-N-(cyclopropylmethyl)-2-[4-[(dimethylamino)methyl]piperidin-1-yl]-4-N-(2-methylsulfanylphenyl)pyrimido[5,4-d]pyrimidine-4,8-diamine. Retrieved from [Link][27]

-

Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Retrieved from [28]

-

PubMed. (2025). Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations. Pharmaceutical Research, 42(4), 613-622. [Link][29]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link][30]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link][31]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link][32]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... Retrieved from [Link][33]

-

Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-298-Khalili-Henni/068770b55146c59b679468903e1a052f558a3683]([Link]]

-

NextSDS. (n.d.). N-cyclopropyl-4-(piperidin-3-ylMethyl)pyriMidin-2- aMine — Chemical Substance Information. Retrieved from [Link][34]

-

PubMed. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link][35]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. resources.wfsahq.org [resources.wfsahq.org]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. scbt.com [scbt.com]

- 12. 4-Piperidinamine, 1-(cyclopropylmethyl)-N-methyl- | 1080651-47-3 [chemicalbook.com]

- 13. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 14. PubChemLite - N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2) [pubchemlite.lcsb.uni.lu]

- 15. medium.com [medium.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. nextsds.com [nextsds.com]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. WO2012042185A2 - Solvents for the determination of amines in water - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 26. chemrevlett.com [chemrevlett.com]

- 27. 8-N-(cyclopropylmethyl)-2-[4-[(dimethylamino)methyl]piperidin-1-yl]-4-N-(2-methylsulfanylphenyl)pyrimido[5,4-d]pyrimidine-4,8-diamine | C25H34N8S | CID 70685375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]

- 29. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. uregina.ca [uregina.ca]

- 31. researchgate.net [researchgate.net]

- 32. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 33. researchgate.net [researchgate.net]

- 34. nextsds.com [nextsds.com]

- 35. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of N-(Cyclopropylmethyl)piperidin-4-amine (CAS 1182895-15-3) in Modern Drug Discovery

Executive Summary

In the landscape of small-molecule drug discovery, the selection of diamine building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of lead compounds. N-(Cyclopropylmethyl)piperidin-4-amine (CAS 1182895-15-3) [1] has emerged as a highly privileged pharmacophore. By combining the basicity of a piperidine ring with the steric shielding and unique electronic properties of a cyclopropylmethyl group, this compound offers a strategic advantage in optimizing target affinity and metabolic stability. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols for integration into complex molecular scaffolds.

Physicochemical Properties & Structural Analysis

The utility of CAS 1182895-15-3 lies in its precise structural geometry. The piperidine nitrogen provides a highly basic center (pKa ~9.5–10.5) essential for forming critical salt bridges with acidic residues (e.g., Aspartic acid) within the binding pockets of G-protein coupled receptors (GPCRs) and kinases.

Simultaneously, the exocyclic secondary amine is functionalized with a cyclopropylmethyl group. Unlike straight-chain alkyls (e.g., propyl or butyl groups), the cyclopropyl ring possesses significant sp2 -like character due to its strained C-C bonds. This allows for unique π -stacking interactions while maintaining a lower lipophilicity (LogP) than its isobutyl bioisostere. Crucially, this steric bulk shields the secondary amine from rapid N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes, directly reducing in vivo clearance rates.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Significance |

| Chemical Name | N-(Cyclopropylmethyl)piperidin-4-amine | Defines the core diamine scaffold[1]. |

| CAS Number | 1182895-15-3 | Unique registry identifier[2]. |

| Molecular Formula | C9H18N2 | Optimal low molecular weight (154.25 g/mol )[2]. |

| SMILES | C1(NC2CC2)CCNCC1 | Facilitates computational docking[3]. |

| InChIKey | UHFWRQJTYQNSLQ-UHFFFAOYSA-N | Ensures exact database matching[4]. |

| H-Bond Donors | 2 | Enables dual interaction vectors. |

| H-Bond Acceptors | 2 | Enhances aqueous solubility. |

Mechanistic Role in Target Engagement

When designing CNS-penetrant or metabolically robust drugs, the primary amine of a standard piperidine-4-amine is often a metabolic liability. By utilizing CAS 1182895-15-3, chemists bypass the need for late-stage reductive aminations, directly incorporating a pre-optimized, sterically shielded motif.

Fig 1: Pharmacophore optimization logic utilizing CAS 1182895-15-3 for metabolic stability.

Experimental Methodology: Self-Validating SNAr Protocol

To ensure scientific integrity, experimental protocols must be self-validating—incorporating feedback loops that confirm causality at each step. The following Nucleophilic Aromatic Substitution (SNAr) protocol details the coupling of CAS 1182895-15-3 with a heteroaryl chloride core.

Causality Rationale:

-

Solvent (NMP): Chosen for its high boiling point and superior ability to solvate polar transition states, preventing the precipitation of basic amine salts.

-

Base (DIPEA): A sterically hindered, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the diamine for the electrophile.

Step-by-Step Methodology

-

Preparation: In an oven-dried microwave vial, dissolve the heteroaryl chloride (1.0 eq) and CAS 1182895-15-3 (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The excess base ensures complete neutralization of the piperidine HCl salt (if sourced as a hydrochloride) and the reaction byproduct.

-

Thermal Activation: Seal the vial and heat to 120°C under microwave irradiation for 30 minutes.

-

Self-Validation (LC-MS Check): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

-

System Check: If conversion is <95%, it indicates either protonation of the secondary amine or insufficient electrophilicity.

-

Corrective Action: Add an additional 0.5 eq of DIPEA and heat for another 15 minutes.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH4OH to prevent tailing of the basic product.

Fig 2: Self-validating SNAr protocol workflow incorporating LC-MS feedback loops.

Supplier Evaluation & Quality Control (QC) Standards

Sourcing high-quality CAS 1182895-15-3 is critical. The primary synthetic impurity is often unreacted piperidine-4-amine. Because the polarity of the des-cyclopropylmethyl impurity is nearly identical to the product, it is extremely difficult to separate via standard reverse-phase chromatography and will act as a competing nucleophile in downstream reactions.

Table 2: Commercial Sourcing & QC Metrics

| Supplier | Claimed Purity | QC Recommendation |

| Accela ChemBio [2] | ≥95% | Run 1H-NMR to verify cyclopropyl integration. |

| BLD Pharm [5] | ≥95% | Check LC-MS for m/z 101 (des-alkyl impurity). |

| ChemicalBook [1] | Variable | Perform Karl Fischer titration (hygroscopic). |

| BenchChem [6] | ≥95% | Verify InChIKey against batch COA. |

Mandatory QC Workflow: Before deploying a new batch into a multi-step synthesis, researchers must validate the material. A simple 1H-NMR spectrum in CDCl3 should display a distinct multiplet around 0.1–0.5 ppm, confirming the presence of the cyclopropyl ring protons. Absence or poor integration of these peaks immediately flags a compromised batch.

References

-

Title: 1182895-15-3, N-(Cyclopropylmethyl)piperidin-4-amine Source: Accela ChemBio URL: [Link]

Sources

- 1. N-(cyclopropylmethyl)-4-Piperidinamine | 1182895-15-3 [m.chemicalbook.com]

- 2. 1182895-15-3,N-(Cyclopropylmethyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1217100-00-9|N-Cyclopropylpiperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. N-(Cyclopropylmethyl)piperidin-4-amine | 1182895-15-3 | Benchchem [benchchem.com]

- 5. 1217100-00-9|N-Cyclopropylpiperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. N-(Cyclopropylmethyl)piperidin-4-amine | 1182895-15-3 | Benchchem [benchchem.com]

The Piperidine Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthetic Methodologies, and Future Perspectives

Introduction: The Privileged Nature of Piperidine

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter the piperidine ring—a six-membered, sp3-hybridized nitrogenous heterocycle—as a cornerstone of rational drug design. Its prevalence is not coincidental; piperidine derivatives are present in over twenty classes of pharmaceuticals and represent the most common aliphatic heterocycle in FDA-approved drugs . The scaffold's privileged nature stems from its unique three-dimensional spatial orientation, which allows for precise vectorization of substituents into deep receptor pockets, and its basic nitrogen, which facilitates favorable pharmacokinetic properties such as salt formation and aqueous solubility.

Pharmacological Landscape and Target Adaptability

The versatility of the piperidine core allows it to act on a vast array of biological targets, ranging from G-protein coupled receptors (GPCRs) to receptor tyrosine kinases. The structural motif offers high chemical stability and the ability to modulate lipophilicity versus water solubility—crucial physicochemical parameters for druggability .

To contextualize its impact, Table 1 summarizes key quantitative and qualitative data of prominent piperidine-containing drugs.

Table 1: Representative FDA-Approved Piperidine-Containing Drugs and Their Mechanistic Roles

| Drug Name | Primary Target | Clinical Indication | Mechanistic Role of the Piperidine Scaffold |

| Haloperidol | Dopamine D2 Receptor | Schizophrenia | Provides the essential basicity and spatial geometry required for deep penetration and anchoring in the D2 receptor pocket. |

| Dacomitinib | EGFR (Kinase) | Non-Small Cell Lung Cancer | The piperidine appendage enhances aqueous solubility and modulates the pharmacokinetic profile for oral bioavailability. |

| Donepezil | Acetylcholinesterase | Alzheimer's Disease | Protonation of the piperidine nitrogen at physiological pH enables critical cation-π interactions with the enzyme's catalytic triad. |

| Fentanyl | μ-Opioid Receptor | Severe Pain / Anesthesia | The core scaffold dictates the highly specific 3D conformation essential for extreme receptor affinity and rapid onset of action. |

Mechanistic Insights: Stereochemistry and ADMET Optimization

The causality behind selecting a piperidine scaffold often lies in its conformational flexibility (chair vs. boat conformations) and the ability to introduce chirality. Introducing chiral centers into the piperidine ring is a highly deliberate experimental choice. While it increases synthetic complexity, it drastically improves the molecule's adaptability to asymmetric protein-binding sites .

From an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) perspective, the exact substitution pattern on the piperidine ring dictates the compound's pKa and logD. For instance, bulky or chiral substituents adjacent to the nitrogen atom can sterically shield the lone pair, modulating basicity and reducing off-target binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity . Furthermore, recent studies on novel 4-piperidinylphenyl-linked thiazoles (e.g., Compound 7c) demonstrate exceptional sub-micromolar VEGFR2 inhibition (IC50 = 0.073 µM), leading to profound cell cycle arrest and apoptosis in A498 renal cancer cells .

Fig 1. Mechanism of action for piperidine-based VEGFR2 inhibitors inducing apoptosis.

Advanced Synthetic Methodologies & Self-Validating Protocols

The construction and functionalization of the piperidine core require robust, scalable chemistry. Below are two critical methodologies utilized in modern drug discovery, designed as self-validating systems to ensure experimental integrity.

Protocol A: Catalytic Hydrogenation of Pyridine Derivatives

Causality: This is the most direct, atom-economical method for constructing the saturated piperidine ring from a flat, aromatic pyridine precursor. The heterogeneous catalyst (e.g., Ru/C) adsorbs both the hydrogen gas and the pyridine ring, lowering the activation energy required to break the aromaticity and sequentially add hydrogen atoms across the pi-system.

Step-by-Step Methodology:

-

Reactor Charging: In a high-pressure autoclave, dissolve the pyridine derivative (1.0 eq) in a polar protic solvent (e.g., glacial acetic acid or methanol) to facilitate protonation of the nitrogen, which enhances ring reducibility.

-

Catalyst Addition: Add 5% Ru/C (5-10 mol%). Causality: Ruthenium is preferred over Palladium for sterically hindered pyridines as it suppresses unwanted hydrogenolysis of sensitive side chains.

-

Purging & Pressurization: Seal the reactor. Purge with inert N2 gas three times to remove oxygen, followed by three H2 purges. Pressurize the vessel with H2 to 5.0 MPa.

-

Reaction & Self-Validation: Heat the mixture to 80°C under vigorous stirring. Self-Validating Step: Monitor the pressure drop continuously. The reaction is complete only when H2 consumption ceases. Extract a 0.1 mL aliquot, filter through Celite, and analyze via GC-MS. The absence of the molecular ion peak for the partially reduced tetrahydropyridine intermediate validates complete conversion.

-

Workup: Cool to room temperature, vent residual H2 safely, filter the catalyst through a Celite pad, and concentrate the filtrate under reduced pressure.

Protocol B: Synthesis of Enantioenriched N-(α-chiral)alkylpiperidines via Pyridinium Salts

Causality: Traditional reductive amination struggles to incorporate bulky, chiral N-alkyl substituents onto the piperidine nitrogen due to steric clash. A 2026 breakthrough utilizes Zincke imines to form pyridinium salts, which are then reduced. The critical experimental choice here is the addition of potassium metabisulfite . Mechanistically, potassium metabisulfite deconjugates the Zincke imines, shifting the reaction from a high-energy pericyclic pathway to a much lower-energy polar cyclization pathway, drastically enhancing yield and enantiospecificity .

Step-by-Step Methodology:

-

Reagent Assembly: Combine the commercially available pyridine (1.0 eq) and the enantiopure primary amine (1.2 eq) in a reaction vial containing ethanol.

-

Additive Introduction: Add potassium metabisulfite (1.5 eq) to the mixture. Causality: This acts as the nucleophilic trigger to deconjugate the intermediate, preventing racemization of the α-chiral center on the amine.

-

Cyclization & Self-Validation: Stir the mixture at 60°C for 12 hours. Self-Validating Step: Perform high-throughput LC-MS screening on the crude mixture. The protocol is validated to proceed to the next step only when the distinct mass-to-charge (m/z) ratio of the highly polar N-alkylpyridinium salt is detected with >95% purity, confirming successful polar cyclization.

-

Reduction: Subject the validated pyridinium salt to standard reduction protocols (e.g., NaBH4 in methanol) to yield the stereoenriched N-(α-chiral)alkylpiperidine.

Fig 2. Hit-to-Lead optimization workflow emphasizing chiral piperidine scaffold morphing.

Future Perspectives: Bioisosterism and Beyond

As drug discovery evolves, the metabolic stability of the piperidine scaffold remains a focal point. Because metabolic oxidation often occurs at the carbon atoms adjacent to the nitrogen, modern medicinal chemists are increasingly employing spiro-piperidyl systems or rigid bioisosteres (such as 2-azabicyclo[2.2.0]hexanes) to block these metabolically labile sites . This structural rigidification not only improves pharmacokinetic half-life but also locks the molecule into its biologically active conformation, reducing entropic penalties upon target binding.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(20).[Link]

-

Selingo, J. D., King, J. R., Pio, B., & McNally, A. (2026). Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society.[Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.[Link]

Decoding the Pharmacophore: Structure-Activity Relationships of N-Substituted Piperidines in Targeted Drug Discovery

Executive Summary

The piperidine ring is a ubiquitous, privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics—from the potent analgesic fentanyl to the acetylcholinesterase (AChE) inhibitor donepezil[1][2]. As a Senior Application Scientist, I approach the piperidine ring not merely as an inert spacer, but as a dynamic pharmacophore. The strategic substitution at the nitrogen atom (N-substitution) dictates the molecule's basicity, lipophilicity, and spatial geometry, profoundly influencing target binding affinity, receptor sub-pocket engagement, and overall pharmacokinetic profiles.

This technical guide dissects the mechanistic structure-activity relationships (SAR) of N-substituted piperidines, supported by quantitative data, self-validating experimental protocols, and foundational chemical principles.

Mechanistic SAR Principles of the N-Substituted Piperidine Core

The secondary amine of an unsubstituted piperidine has a pKa of approximately 11.2. Upon N-substitution, this pKa typically shifts to 8.5–10.0, rendering the nitrogen protonated at physiological pH (7.4). This protonation state is the primary driver of its pharmacodynamic behavior.

-

Cation- π Interactions & Salt Bridges: The protonated nitrogen frequently acts as a critical anchor, engaging in salt bridges with acidic residues (e.g., Aspartate in G-protein coupled receptors) or cation- π interactions with aromatic residues (e.g., Tryptophan in the AChE catalytic site)[3].

-

Steric and Electronic Tuning: N-alkylation (e.g., methyl, benzyl) increases the lipophilicity (LogP) of the molecule, which is essential for blood-brain barrier (BBB) permeability in CNS drugs. Conversely, N-acylation neutralizes the basicity of the amine, completely altering the binding paradigm from ionic interactions to hydrogen-bonding and dipole-dipole interactions[4].

Pharmacophore mapping of N-substituted piperidines and target receptor interactions.

Case Studies in SAR Optimization

A. N-Acylation in Farnesoid X Receptor (FXR) Antagonists

To illustrate the profound impact of N-substitution, consider the optimization of nonacidic FXR antagonists. Replacing a cyclohexyl moiety with an N-acylated piperidine ring fundamentally shifts the binding affinity[4].

Mechanistic Causality: The unacylated piperidine (a secondary amine) is protonated and highly polar, incurring a massive desolvation penalty when attempting to bind to the highly hydrophobic FXR pocket. N-acylation neutralizes the positive charge, eliminating this desolvation penalty and allowing the acyl group to engage in favorable steric and van der Waals interactions within the pocket.

| Compound | Region A Substitution | N-Substituent | FXR Binding IC50 ( μ M) | SAR Implication |

| 8 | Piperidine (Unsubstituted) | -H (Amine) | > 1.00 | Protonated state unfavorable for hydrophobic pocket. |

| 9 | Piperidine | -COCH3 (Acetyl) | ~ 1.40 | Neutralization improves affinity 12-fold over baseline. |

| 10 | Piperidine | -COC(CH3)3 (Pivaloyl) | 0.035 ± 0.002 | Bulky acyl group perfectly fills the hydrophobic sub-pocket. |

| 11 | Piperidine | -CO-Aryl (Bulky) | 0.030 ± 0.004 | Optimal steric bulk maximizes van der Waals contacts. |

Table 1: SAR data demonstrating the effect of N-acylation on FXR antagonist potency[4].

B. N-Alkylation in Acetylcholinesterase (AChE) Inhibitors

In the design of anti-Alzheimer's agents, the N-benzyl piperidine motif (as seen in Donepezil) is critical. The AChE enzyme features a deep, narrow active site gorge.

Mechanistic Causality: The protonated piperidine nitrogen anchors the molecule at the Catalytic Active Site (CAS) via cation- π interactions with Trp86. Simultaneously, the N-benzyl group reaches up the gorge to interact with the Peripheral Anionic Site (PAS) via π−π stacking with Trp279[5][6]. Modifications to the N-benzyl ring with electron-withdrawing groups (EWGs) like -CF3 or -Cl enhance the π−π stacking strength due to the polarization of the aromatic ring, yielding inhibitors that are significantly more potent than the standard drug donepezil[5].

Experimental Workflows & Self-Validating Protocols

To synthesize and evaluate these libraries, robust, self-validating protocols are mandatory to ensure data integrity and reproducibility.

Protocol A: One-Pot Reductive Amination for N-Alkyl Piperidines

Reductive amination is the premier method for generating N-alkyl piperidine libraries from formyl precursors (e.g., 1-Boc-4-formylpiperidine) or synthesizing N-substituted derivatives from piperidine amines[7].

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it unreactive toward aldehydes/ketones at room temperature, but highly reactive toward the more electrophilic iminium ion intermediate. This kinetic selectivity prevents the premature reduction of the starting aldehyde into an alcohol[7].

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidine derivative (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Stir at room temperature for 1 hour.

-

Self-Validation: TLC (ninhydrin stain) must show the complete disappearance of the secondary amine spot before proceeding.

-

-

Selective Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. The mild nature of this reagent allows for in situ reduction without isolating the moisture-sensitive iminium intermediate.

-

Reaction Quench: After 3-12 hours, quench slowly with saturated aqueous NaHCO3.

-

Causality: The basic quench neutralizes acetic acid byproducts and ensures the newly formed tertiary amine is fully deprotonated, forcing it to partition into the organic layer during extraction.

-

-

Purification & Validation: Extract with DCM, dry over MgSO4, and concentrate. Purify via flash chromatography (Silica, DCM:MeOH gradient).

-

Self-Validation: Confirm product mass via LC-MS (ESI+) and verify structure via 1H NMR (confirming the disappearance of the aldehydic proton at ~9-10 ppm and the appearance of new benzylic/alkyl protons at ~2.5-3.5 ppm).

-

Self-validating one-pot reductive amination workflow for N-alkyl piperidines.

Protocol B: Ellman's Assay for AChE Inhibition

To validate the SAR of synthesized N-benzyl piperidines, Ellman's colorimetric assay is the established gold standard[6].

Causality of Assay Design: The assay relies on the hydrolysis of acetylthiocholine (substrate) by AChE to produce thiocholine. Thiocholine immediately reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate anion, a yellow chromophore absorbing at 412 nm. This coupled reaction provides a continuous, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

-

Causality: pH 8.0 is optimal for AChE enzymatic activity and ensures the DTNB reaction proceeds rapidly and quantitatively.

-

-

Inhibitor Incubation: In a 96-well microplate, combine buffer, AChE enzyme (0.03 U/mL final), and varying concentrations of the N-substituted piperidine inhibitor (0.1 nM to 100 μ M). Incubate at 25°C for 10 minutes.

-

Self-Validation: Pre-incubation is critical to allow the inhibitor-enzyme complex to reach a steady-state equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Add DTNB (0.3 mM final) and acetylthiocholine iodide (0.5 mM final) to initiate the reaction.

-

Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( v0 ) from the strictly linear portion of the kinetic curve. Plot % inhibition vs. log[Inhibitor] to determine the IC50 using non-linear regression analysis.

Conclusion

The N-substituted piperidine is not a static structural element but a highly tunable vector for target engagement. By rationally modulating the N-substituent—switching from basic alkyl groups that exploit cation- π interactions to bulky acyl groups that fill hydrophobic pockets—medicinal chemists can profoundly alter the pharmacological trajectory of a lead compound. Coupled with self-validating synthetic workflows and robust kinetic assays, this SAR framework remains a cornerstone of modern rational drug design.

Sources

Pharmacophore Profiling: The N-(Cyclopropylmethyl)piperidin-4-amine Scaffold in Target-Oriented Drug Discovery

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. As a Senior Application Scientist, I frequently encounter fragments that punch above their weight class due to their precise geometric and electronic properties. N-(Cyclopropylmethyl)piperidin-4-amine (CAS 1182895-15-3) is one such building block. It is not merely a structural linker; it is a highly tuned pharmacophore capable of anchoring small molecules into the orthosteric binding pockets of several critical central nervous system (CNS) targets.

This technical guide deconstructs the structural rationale of this scaffold, maps its potential biological targets—specifically G-Protein Coupled Receptors (GPCRs) and Sigma receptors—and outlines the self-validating experimental workflows required to evaluate its derivatives.

Structural Rationale & Pharmacophore Mapping

The potency and selectivity of the N-(Cyclopropylmethyl)piperidin-4-amine scaffold stem from the synergistic causality of its three primary structural motifs:

-

The Piperidine Ring : The core provides a basic nitrogen with a pKa typically between 9.0 and 10.0. At physiological pH, this nitrogen is protonated, enabling the formation of critical salt bridges with highly conserved aspartate or glutamate residues within receptor transmembrane (TM) domains.

-

The 4-Amino Substitution : This secondary amine acts as a versatile linker for further derivatization (e.g., amidation, arylation) while retaining the ability to act as a secondary hydrogen bond donor/acceptor.

-

The N-Cyclopropylmethyl Group : This is the defining feature of the scaffold. The cyclopropylmethyl moiety introduces a rigid, lipophilic bulk that occupies specific hydrophobic pockets. In many GPCRs, this steric bulk restricts the ligand's ability to pivot within the binding site, fundamentally altering the thermodynamics of receptor activation.

Pharmacophore mapping of N-(Cyclopropylmethyl)piperidin-4-amine to key receptor targets.

Primary Biological Targets & Mechanistic Insights

Mu-Opioid (MOR) and Kappa-Opioid (KOR) Receptors

The cyclopropylmethyl group is a hallmark motif in opioid pharmacology, famously present in antagonists like naltrexone and partial agonists like buprenorphine. Molecular dynamics simulations have revealed the precise causality behind this: the basic nitrogen of the piperidine ring forms a mandatory salt bridge with Asp147 (Asp3.32) in the MOR binding pocket .

When an N-methyl group is present, the ligand can pivot around this salt bridge, allowing the receptor to adopt an active conformation. However, the steric bulk of the N-cyclopropylmethyl group creates a clash with the surrounding hydrophobic residues, restricting this pivoting motion. This forces the Asp147 side chain to sample the gauche- rotamer state, increasing the Nitrogen-Asp147 distance and preventing the inward movement of TM6 required for G-protein activation, thereby conferring antagonist or partial agonist properties .

Sigma-1 Receptor (σ1R)

Sigma-1 receptors are highly sought-after targets for neurodegenerative diseases and neuropathic pain. The σ1R pharmacophore strictly requires a basic amine flanked by hydrophobic regions. The N-(Cyclopropylmethyl)piperidin-4-amine scaffold perfectly satisfies this requirement. The protonated piperidine nitrogen forms a critical electrostatic interaction with Glu172 of the σ1R, while the cyclopropylmethyl group projects into the primary hydrophobic cleft, driving high-affinity binding (Ki < 10 nM) and excellent ligand-lipophilicity efficiency (LLE) .

Histamine H3 Receptor (H3R)

The 4-aminopiperidine core is a highly privileged scaffold for Histamine H3 receptor antagonists and inverse agonists, which are investigated for excessive sleep disorders and cognitive impairment. 3D pharmacophore modeling demonstrates that the piperidine nitrogen anchors to Asp3.32, while the 4-amino extension allows the molecule to traverse the orthosteric site and engage secondary binding pockets, achieving high selectivity over the H4 receptor .

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. A protocol is only trustworthy if its internal controls can independently verify the assay's operational state, regardless of the test compound's performance.

Protocol A: Radioligand Competition Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium inhibition constant ( Ki ) of scaffold derivatives at the target receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., human MOR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

-

Assay Assembly: In a 96-well plate, combine:

-

50 µL of test compound (serial dilutions from 10−5 to 10−11 M).

-

50 µL of radioligand (e.g., 1 nM [3H] -diprenorphine for MOR).

-

100 µL of membrane suspension (15–20 µg protein/well).

-

-

Internal Controls (The Self-Validation):

-

Total Binding (TB): Buffer replaces the test compound.

-

Non-Specific Binding (NSB): Add 10 µM of a known cold ligand (e.g., unlabeled Naloxone). Causality: If TB - NSB < 50% of TB, the radioligand has degraded or the membranes lack functional receptors, invalidating the run.

-

-

Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and read in a MicroBeta counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Functional Assay (Efficacy Determination)

Objective: Distinguish whether the N-cyclopropylmethyl derivative acts as an agonist, partial agonist, or antagonist.

Step-by-Step Methodology:

-

Reaction Setup: Suspend membranes (10 µ g/well ) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , 100 mM NaCl, 1 mM EDTA, pH 7.4) containing 30 µM GDP. Causality: GDP is required to lock the G-protein in the inactive state, ensuring that any [35S]GTPγS binding is strictly agonist-driven.

-

Ligand Addition: Add test compounds and 0.1 nM [35S]GTPγS .

-

Internal Controls (The Self-Validation):

-

Basal Control: No agonist added.

-

Maximal Efficacy Control ( Emax ): 10 µM DAMGO (full MOR agonist).

-

Antagonist Reversal: DAMGO + 10 µM Naltrexone. Causality: If Naltrexone fails to reduce the DAMGO signal back to basal levels, the signal is an artifact, not receptor-mediated.

-

-

Incubation & Reading: Incubate for 60 mins at 30°C. Filter, wash, and quantify radioactivity. Calculate Emax (relative to DAMGO) and EC50 .

Self-validating high-throughput screening and validation workflow for GPCR ligands.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profiles of optimized molecules utilizing the N-(Cyclopropylmethyl)piperidin-4-amine scaffold across its primary targets.

| Target Receptor | Key Interaction Motif | Representative Affinity ( Ki ) | Functional Outcome | Primary Interacting Residue |

| Mu-Opioid Receptor (MOR) | N-Cyclopropylmethyl | 0.5 – 10.0 nM | Partial Agonist / Antagonist | Asp147 (TM 3.32) |

| Sigma-1 Receptor (σ1R) | Piperidine Nitrogen | 1.0 – 50.0 nM | Modulator | Glu172 |

| Histamine H3 Receptor (H3R) | 4-Aminopiperidine | 5.0 – 100.0 nM | Inverse Agonist | Asp3.32 |

References

-

Sutcliffe, K. J., et al. "Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor." Journal of Molecular Biology, 2017. URL:[Link]

-

Tolentino, K. T., et al. "From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." European Journal of Medicinal Chemistry, 2022. URL:[Link]

-

Noonan, T., et al. "Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence." Pharmaceuticals, 2022. URL:[Link]

-

Shim, J., et al. "Molecular Details of the Activation of the μ Opioid Receptor." The Journal of Physical Chemistry B, 2013. URL:[Link]

Application Notes and Protocols: N-(Cyclopropylmethyl)piperidin-4-amine as a Chemical Probe for Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Cyclopropylmethyl)piperidin-4-amine is a synthetically accessible small molecule featuring a piperidine core, a key structural motif in numerous centrally active pharmaceuticals.[1] The presence of an N-cyclopropylmethyl group, a substituent frequently associated with modulation of opioid receptor activity, and a 4-amino group, which provides a vector for target interaction, makes this compound a compelling candidate for investigation as a chemical probe.[2] This guide provides a comprehensive framework for the characterization of N-(Cyclopropylmethyl)piperidin-4-amine, detailing its synthesis, physicochemical properties, and step-by-step protocols for its evaluation in receptor binding assays. While direct experimental binding data for this specific molecule is not extensively published, the protocols herein are designed to enable researchers to elucidate its biological targets, affinity, and functional activity. The methodologies are grounded in established principles of receptor pharmacology and are broadly applicable to the characterization of novel chemical entities.

Introduction and Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the design of drugs targeting the central nervous system (CNS).[3] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of receptors. The N-cyclopropylmethyl substituent is a classic feature in opioid receptor ligands, often conferring antagonist properties.[2] For instance, the replacement of an N-methyl group with an N-cyclopropylmethyl group can convert an opioid agonist into an antagonist.

Given these structural alerts, N-(Cyclopropylmethyl)piperidin-4-amine is a prime candidate for screening against G-protein coupled receptors (GPCRs), particularly opioid and sigma receptors. Its characterization can provide valuable insights into structure-activity relationships (SAR) and may lead to the discovery of novel receptor modulators. This document serves as a practical guide for researchers to systematically evaluate this compound as a chemical probe.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical probe is essential for designing and interpreting biological assays.

| Property | Value | Source(s) |

| IUPAC Name | 1-(cyclopropylmethyl)piperidin-4-amine | |

| CAS Number | 387358-45-4 | |

| Molecular Formula | C₉H₁₈N₂ | [4] |

| Molecular Weight | 154.25 g/mol | [4] |

| Appearance | Predicted: Colorless to light yellow liquid | |

| Predicted XlogP | 0.9 | |

| Predicted pKa | (Most Basic) 10.2 |

Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidin-4-amines is through reductive amination. This approach involves the reaction of a piperidin-4-one precursor with a primary amine, followed by in-situ reduction of the resulting iminium ion.

DOT Script for Synthesis Workflow

Caption: General synthesis workflow for N-(Cyclopropylmethyl)piperidin-4-amine.

Protocol: Synthesis of N-(Cyclopropylmethyl)piperidin-4-amine

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add cyclopropylmethanamine (1.1 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. The use of a mild reductant prevents the reduction of the starting ketone.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Deprotection: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). The Boc-protected intermediate can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

Purification: The final product can be purified by column chromatography on silica gel to yield N-(Cyclopropylmethyl)piperidin-4-amine.

Application Protocols for Receptor Binding

The following protocols provide detailed methodologies to characterize the binding of N-(Cyclopropylmethyl)piperidin-4-amine to its potential receptor targets.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. This protocol is a general template that can be adapted for various GPCRs, such as opioid and sigma receptors, by selecting the appropriate radioligand and cell line expressing the target receptor.

DOT Script for Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human mu-opioid receptor).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a known concentration of the appropriate radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and the membrane suspension.

-

Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand, the radioligand, and the membrane suspension.

-

Competitive Binding: Add serial dilutions of N-(Cyclopropylmethyl)piperidin-4-amine, the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of N-(Cyclopropylmethyl)piperidin-4-amine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

FP assays are a homogeneous, non-radioactive alternative for measuring ligand-receptor binding. They are particularly useful for high-throughput screening.

DOT Script for Fluorescence Polarization Assay Principle

Caption: Principle of a competitive fluorescence polarization assay.

-

Reagent Preparation:

-

Prepare a solution of the target receptor (purified or in a membrane preparation).

-

Prepare a solution of a fluorescently labeled ligand that is known to bind to the receptor.

-

Prepare serial dilutions of N-(Cyclopropylmethyl)piperidin-4-amine.

-

-

Assay Setup (e.g., 384-well black plate):

-

Add the fluorescent ligand and the receptor solution to each well.

-

Add the serially diluted N-(Cyclopropylmethyl)piperidin-4-amine to the appropriate wells. Include wells with no test compound (maximum polarization) and wells with a known saturating unlabeled ligand (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature, protected from light, for a time sufficient to reach binding equilibrium.

-

Detection: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

-

Data Analysis:

-

The data is typically expressed in millipolarization units (mP).

-

Plot the mP values against the logarithm of the concentration of N-(Cyclopropylmethyl)piperidin-4-amine.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

The Ki can be calculated from the IC₅₀ if the affinity of the fluorescent ligand is known.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data (association and dissociation rates) in addition to affinity data.

DOT Script for SPR Workflow

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

-

Ligand Immobilization:

-

The purified target receptor is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of N-(Cyclopropylmethyl)piperidin-4-amine in a suitable running buffer.

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the sensor chip surface.

-

The binding is monitored in real-time as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.

-

-

Regeneration:

-

After each binding cycle, a regeneration solution is injected to remove all bound analyte from the immobilized ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model).

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Expected Outcomes and Interpretation

-

Radioligand Binding: A concentration-dependent displacement of a sigma-1 selective radioligand (e.g., [³H]-(+)-pentazocine), yielding a sigmoidal curve from which a low nanomolar Ki value could be calculated.

-

Functional Assays: To determine whether the compound acts as an agonist or antagonist, a functional assay (e.g., a [³⁵S]GTPγS binding assay or a calcium mobilization assay) would be necessary. An antagonist would be expected to inhibit the response of a known agonist at the receptor.

Conclusion

N-(Cyclopropylmethyl)piperidin-4-amine represents a chemical entity with high potential for interaction with CNS receptors. The protocols detailed in this guide provide a robust framework for its comprehensive characterization as a chemical probe. By employing these established methodologies, researchers can elucidate its binding affinity, selectivity, and functional activity, thereby contributing to a deeper understanding of the pharmacology of piperidine-based ligands and potentially uncovering a novel tool for studying receptor function.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Maddaford, S. P., et al. (2005). Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, 48(24), 7543–7556. Available at: [Link]

-

Newman, A. H., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2019–2041. Available at: [Link]

- O'Dowd, B. F., et al. (2012). Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of Pharmaceutical Chemistry.

-

Likhitkar, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Available at: [Link]

-

Yu, J., et al. (2020). Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. Science, 368(6489), 428-433. Available at: [Link]

-

Aher, N. G., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS ONE, 14(7), e0218901. Available at: [Link]

-

Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 25(55), 12771-12785. Available at: [Link]

-

Euroscreen. (n.d.). Functional Assays. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Piperidin-4-amine-d5 | CAS#:1219803-60-7 | Chemsrc [chemsrc.com]

- 5. med.upenn.edu [med.upenn.edu]

The Strategic Incorporation of N-(Cyclopropylmethyl)piperidin-4-amine in Modern Medicinal Chemistry

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of contemporary drug discovery, the piperidine ring stands as a cornerstone of molecular design, lauded for its ability to confer favorable pharmacokinetic properties and provide a versatile scaffold for engaging with a multitude of biological targets.[1][2] Among its many derivatives, N-(Cyclopropylmethyl)piperidin-4-amine has emerged as a particularly valuable building block. The introduction of the N-cyclopropylmethyl group is a strategic maneuver employed by medicinal chemists to enhance metabolic stability, modulate receptor interactions, and fine-tune the overall pharmacological profile of a drug candidate. This application note provides an in-depth guide to the strategic use of N-(Cyclopropylmethyl)piperidin-4-amine, with a particular focus on its application in the development of C-C chemokine receptor 2 (CCR2) antagonists, a promising class of therapeutics for inflammatory diseases.

The N-cyclopropylmethyl moiety is not merely a passive substituent. Its compact, rigid structure can introduce favorable conformational constraints, while the cyclopropyl ring itself, with its unique electronic properties, can engage in specific, potency-enhancing interactions within a receptor's binding pocket. Furthermore, this group is often less susceptible to enzymatic degradation compared to more conventional N-alkyl substituents, thereby improving the metabolic half-life of the parent molecule.

This guide will provide detailed protocols for the synthesis of the N-(Cyclopropylmethyl)piperidin-4-amine scaffold and its subsequent elaboration into advanced drug candidates. We will also present comprehensive methodologies for the biological evaluation of these compounds, using CCR2 antagonism as a central case study.

The Rationale for N-(Cyclopropylmethyl)piperidin-4-amine in CCR2 Antagonist Design

CCR2 is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes to sites of inflammation, making it an attractive target for the treatment of a range of diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[3] The development of small-molecule antagonists that can block the interaction of CCR2 with its cognate ligand, monocyte chemoattractant protein-1 (MCP-1), is an area of intense research.

The N-(Cyclopropylmethyl)piperidin-4-amine scaffold has proven to be a highly effective core for the design of potent and selective CCR2 antagonists. The basic nitrogen of the piperidine ring is often crucial for forming a key salt bridge interaction with acidic residues, such as Glutamate 291, within the transmembrane domain of the receptor.[4] The cyclopropylmethyl group, in this context, serves multiple purposes:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can orient the rest of the molecule for optimal interactions with the receptor binding site.

-

Metabolic Stability: The cyclopropyl group is resistant to oxidation by cytochrome P450 enzymes, a common metabolic pathway for many N-alkyl groups. This leads to improved pharmacokinetic profiles.

-

Modulation of Lipophilicity: The addition of the cyclopropylmethyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for achieving good oral bioavailability and cell permeability.

A prime example of the successful application of this scaffold is in the development of intracellularly binding CCR2 antagonists. In a notable study, researchers designed a series of covalent ligands targeting an allosteric site within the CCR2 receptor. One of the lead compounds from this study, compound 14 , incorporates a functionalized N-(Cyclopropylmethyl)piperidin-4-amine core. This compound demonstrated high-affinity binding to CCR2 and potent inhibition of receptor-mediated signaling pathways.[5]

Synthetic Protocols

The synthesis of N-(Cyclopropylmethyl)piperidin-4-amine and its derivatives can be achieved through several reliable synthetic routes. Reductive amination is a particularly efficient and widely used method.[6]

Protocol 1: Synthesis of N-(Cyclopropylmethyl)piperidin-4-amine via Reductive Amination

This protocol details the synthesis of the title compound starting from tert-butyl piperidin-4-ylcarbamate and cyclopropanecarboxaldehyde.

Figure 1: Synthetic workflow for N-(Cyclopropylmethyl)piperidin-4-amine.

Materials:

-

tert-butyl piperidin-4-ylcarbamate

-

Cyclopropanecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Saturated sodium bicarbonate solution

-

Brine

-